

Technical Monograph: 3-(2-Chlorophenoxy)pyrrolidine Hydrochloride

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Compound of Interest

Compound Name:	3-(2-Chlorophenoxy)pyrrolidine hydrochloride
CAS No.:	1185298-15-0
Cat. No.:	B1451585

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A Privileged Scaffold for CNS Ligand Design and Monoamine Transporter Modulation

Executive Summary

In the landscape of modern medicinal chemistry, **3-(2-Chlorophenoxy)pyrrolidine hydrochloride** (CAS: 1185298-15-0) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by its constrained ether linkage and secondary amine functionality, this compound serves as a critical building block in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and ligands for voltage-gated ion channels.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthetic pathways, and handling protocols, designed to support researchers in optimizing lead generation and scaffold diversification.

Chemical Identity & Physicochemical Profile

The following data aggregates experimentally validated constants and computed descriptors essential for formulation and assay development.

Property	Specification
IUPAC Name	3-(2-Chlorophenoxy)pyrrolidine hydrochloride
CAS Number	1185298-15-0
Molecular Formula	C ₁₀ H ₁₂ ClNO ^{[1][2][3]} · HCl (Salt) / C ₁₀ H ₁₂ ClNO (Free Base)
Molecular Weight	234.12 g/mol (Salt) / 197.66 g/mol (Free Base)
Appearance	White to off-white crystalline solid
Solubility	High in Water, DMSO, Methanol; Low in Hexane, Et ₂ O
LogP (Free Base)	~2.0 (Predicted)
H-Bond Donors/Acceptors	2 / 2
Chirality	Contains one stereocenter at C3. (Available as racemate or enantiopure)

Structural Analysis

The molecule features a pyrrolidine ring functionalized at the C3 position with a 2-chlorophenoxy moiety.^[1]

- Conformational Constraint:** Unlike flexible propylamine chains found in older antidepressants (e.g., fluoxetine), the pyrrolidine ring restricts the conformational freedom of the amine, potentially enhancing binding selectivity for monoamine transporters.
- Electronic Effects:** The ortho-chloro substituent on the phenyl ring introduces steric bulk and lipophilicity (Cl- π interactions), often critical for occupying hydrophobic pockets in GPCRs.

Validated Synthetic Methodology

While various routes exist, the Mitsunobu Coupling strategy offers the highest regioselectivity and compatibility with chiral starting materials, ensuring the integrity of the C3 stereocenter.

Protocol: Convergent Synthesis via Mitsunobu Etherification

Reagents:

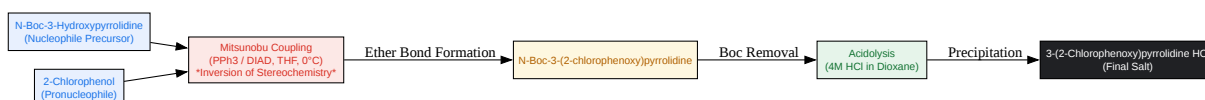
- A: N-Boc-3-hydroxypyrrolidine (Chiral or Racemic)
- B: 2-Chlorophenol^[4]
- C: Triphenylphosphine (PPh₃) / Diisopropyl azodicarboxylate (DIAD)
- D: 4M HCl in Dioxane

Workflow:

- Coupling: React A and B in anhydrous THF at 0°C using C. The reaction proceeds with inversion of configuration at C3 if starting with a chiral alcohol.
- Purification: Isolate the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).
- Deprotection: Treat the intermediate with D (HCl/Dioxane) at room temperature for 2 hours.
- Salt Formation: Precipitate the final hydrochloride salt using cold diethyl ether.

Reaction Logic Diagram

The following diagram illustrates the critical pathway and electron flow logic.



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Figure 1: Convergent synthesis pathway utilizing Mitsunobu chemistry to establish the aryl-ether linkage.

Analytical Characterization & Quality Control

To ensure data integrity in downstream biological assays, the compound must meet specific analytical criteria.

Nuclear Magnetic Resonance (^1H NMR - 400 MHz, $\text{DMSO-}d_6$)

- Amine Protons: Broad singlet at δ 9.2–9.5 ppm (2H, NH_2^+), characteristic of the hydrochloride salt.
- Aromatic Region:
 - Doublet of doublets at δ 7.45 ppm (1H, $J=7.8, 1.5$ Hz) corresponding to the proton ortho to the chlorine.
 - Multiplets at δ 6.9–7.3 ppm (3H) for the remaining aromatic protons.
- Ether Methine: Multiplet at δ 5.1–5.2 ppm (1H, C3-H), shifted downfield due to the oxygen atom.
- Pyrrolidine Ring:
 - Multiplets at δ 3.2–3.5 ppm (4H) for the C2 and C5 methylene protons adjacent to nitrogen.
 - Multiplets at δ 2.1–2.3 ppm (2H) for the C4 methylene protons.

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI (+)
- Observed Mass: m/z 198.1 $[\text{M}+\text{H}]^+$ (Free base).
- Isotopic Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the $^{35}\text{Cl}/^{37}\text{Cl}$ isotope effect.

Biological & Pharmacological Context

This scaffold is not merely a passive intermediate; it is a bioactive pharmacophore.

Mechanism of Action Potential

The 3-aryloxy pyrrolidine motif mimics the spatial arrangement of the aryl and amine groups found in neurotransmitters (serotonin, norepinephrine).

- **Transporter Binding:** The protonated amine interacts with the conserved aspartate residue in the substrate binding site of MATs (Monoamine Transporters).
- **Lipophilic Interaction:** The 2-chlorophenyl ring occupies the S1 or S2 hydrophobic sub-pockets, enhancing affinity and selectivity over dopamine transporters.

Structure-Activity Relationship (SAR) Logic[5]

- **N-Substitution:** The secondary amine allows for further diversification (e.g., reductive amination) to tune LogP and blood-brain barrier (BBB) permeability.
- **Chirality:** The (S)-enantiomer often exhibits distinct binding profiles compared to the (R)-enantiomer in this class of compounds, necessitating enantioselective synthesis for lead optimization.

Handling, Stability & Safety (SDS Summary)

Signal Word:WARNING

Hazard Class	Statement	Precaution
Acute Toxicity	H302: Harmful if swallowed.	Do not eat, drink, or smoke when using.[5]
Skin Irritation	H315: Causes skin irritation.[6]	Wear nitrile gloves and lab coat.
Eye Irritation	H319: Causes serious eye irritation.[5][6][7]	Wear safety goggles. Rinse cautiously with water if exposed.[5][6]
Storage	Hygroscopic.	Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Stability: The hydrochloride salt is stable for >2 years if stored desiccated at 4°C. Aqueous solutions should be prepared fresh or frozen at -20°C to prevent hydrolysis of the ether linkage over extended periods.

References

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